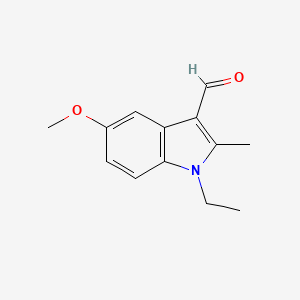

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Description

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a methoxy group at position 5, a methyl group at position 2, and an ethyl group at the N1 position of the indole core, with a carbaldehyde functional group at position 2. Indole derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYPGGANRMDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Ethylation of Indole

- Starting from 5-methoxy-2-methylindole, the N-1 position is alkylated using ethyl bromide or ethyl iodide.

- The reaction is typically carried out in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature.

- This method yields 1-ethyl-5-methoxy-2-methylindole with high selectivity and yield.

Introduction of Methoxy and Methyl Groups

- The methoxy group at the 5-position and methyl group at the 2-position are usually introduced via substitution reactions on the indole ring or by starting from appropriately substituted aniline precursors.

- For example, 5-methoxy-2-methylaniline can be cyclized to the corresponding indole derivative.

Formylation at the 3-Position (Key Step)

The critical step is the selective formylation at the 3-position of the indole ring to obtain the 3-carbaldehyde functionality.

Vilsmeier-Haack Reaction

- The most widely used method is the Vilsmeier-Haack reaction, which involves the generation of a Vilsmeier reagent by reacting phosphorus oxychloride (POCl3) with anhydrous dimethylformamide (DMF).

- The Vilsmeier reagent is then added dropwise to the N-ethyl-5-methoxy-2-methylindole dissolved in DMF at low temperature (0-5 °C).

- The reaction mixture is stirred at room temperature for 1-2 hours and then refluxed for 5-8 hours to complete the formylation.

- After completion, the reaction is quenched with saturated sodium carbonate solution to neutralize and precipitate the product.

- The solid is filtered, dried, and recrystallized to yield 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

This method is supported by patent literature describing the synthesis of various substituted indole-3-carbaldehydes with similar substituents, showing good yields and purity after recrystallization.

Alternative Oxidation Route via Indole-2-methanol

- Another approach involves the reduction of the corresponding indole-2-carboxylate ester to indole-2-methanol using lithium aluminum hydride (LiAlH4).

- Subsequent oxidation of the indole-2-methanol with activated manganese dioxide (MnO2) yields the indole-2-carbaldehyde.

- However, this method is more commonly applied for 2-position formylation and less so for 3-position aldehydes, but it demonstrates the versatility of oxidation strategies in indole chemistry.

Purification and Characterization

- The crude aldehyde product often contains impurities and requires purification by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

- Characterization is performed by ^1H and ^13C NMR spectroscopy, confirming the aldehyde proton signal (~9.9-10 ppm) and the aromatic and alkyl substituent signals.

- Additional confirmation by mass spectrometry and melting point determination is standard.

Summary Table of Preparation Steps

Research Findings and Notes

- The Vilsmeier-Haack reaction remains the most efficient and widely adopted method for synthesizing indole-3-carbaldehydes with various substituents, including ethyl, methoxy, and methyl groups.

- Reaction conditions such as temperature, reagent addition rate, and reaction time critically influence the yield and purity.

- Alternative methods involving oxidation of indole methanols or ester derivatives provide complementary routes but may require more steps and purification.

- The presence of electron-donating groups like methoxy enhances the reactivity of the indole ring towards electrophilic substitution, facilitating formylation.

- Purification by chromatography is essential due to side reactions and by-products formed during formylation.

Chemical Reactions Analysis

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.

Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde exhibits various biological activities. Notably, it has been studied for its antibacterial and antifungal properties.

Antimicrobial Activity

In a study investigating the compound's antimicrobial properties, it was found to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of related indole derivatives demonstrated that they could downregulate pro-inflammatory markers such as TNF-α and COX-2 in cellular models. This positions 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde as a candidate for further exploration in inflammatory disease models .

Therapeutic Potential

The therapeutic implications of this compound extend into several areas:

- Anticancer Research : Preliminary studies suggest that indole derivatives can modulate pathways involved in cancer progression. For instance, compounds structurally related to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde have shown promise in reversing cisplatin-induced organ damage, indicating potential use in cancer therapy .

- Neuroprotective Effects : The ability of indole derivatives to inhibit oxidative stress markers suggests a neuroprotective role, which could be beneficial in neurodegenerative diseases.

- Antifungal Activity : The compound has also been noted for its selective antifungal activity against Cryptococcus neoformans, further broadening its therapeutic applications .

Case Studies

Several case studies have documented the applications of indole derivatives similar to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde:

Case Study 1: Antimicrobial Screening

A screening campaign identified several analogues with potent activity against MRSA. The study utilized a library of compounds synthesized from indole derivatives, with one analogue showing an MIC of ≤ 0.25 µg/mL while maintaining low cytotoxicity .

Case Study 2: In Vivo Efficacy

Research involving rodent models demonstrated that treatment with indole derivatives led to significant reductions in inflammatory markers following cisplatin treatment, suggesting a protective effect against chemotherapy-induced toxicity .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related indole derivatives (Table 1), focusing on substituent positions, functional groups, and synthesis methodologies.

Physicochemical and Pharmacological Data Gaps

While 5-methoxy-1H-indole-2-carbohydrazide has a documented melting point (266–268°C) and is used in hydrazide coupling reactions , analogous data for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde are absent. Similarly, the oxoacetamide derivative in was crystallographically characterized using SHELX software, confirming its planar indole core and hydrogen-bonding network—a methodology applicable to the target compound if crystallized.

Research Implications and Limitations

- Synthetic Challenges : The discontinued status of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde suggests unresolved synthetic hurdles, such as low yields or purification difficulties. Ethylation steps (e.g., using NaH/EtBr ) may require optimization.

- Data Deficiencies : Missing melting point, solubility, and spectroscopic data limit direct comparisons. Future studies should prioritize characterizing these parameters.

- Pharmacological Potential: Structural parallels to bioactive indoles justify further exploration of the carbaldehyde derivative’s bioactivity, particularly in cancer and inflammation models.

Biological Activity

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.26 g/mol

- Structure Features : The compound features an ethyl group, a methoxy group, and an aldehyde functionality that contribute to its unique biological activity.

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde exhibits significant biochemical interactions:

- Antioxidant Activity : Indole derivatives are known to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates protein kinase activities essential for cell signaling .

- Gene Expression : It affects the transcription of genes involved in cell proliferation and apoptosis.

The mechanism of action involves:

- Binding Interactions : The compound binds to various biomolecules, acting as a receptor agonist or antagonist. Notably, it interacts with the aryl hydrocarbon receptor (AhR), influencing downstream signaling pathways .

- Enzyme Interaction : It may inhibit or activate enzymes critical for cellular metabolism and signaling .

Anticancer Activity

Research indicates that 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has notable anticancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated its ability to suppress the growth of cancer cell lines such as A549 (lung cancer) with low IC50 values .

- IC50 Values : Specific IC50 values are reported for various derivatives, indicating their potency against different cancer types.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde | A549 | 10–30 |

| Other derivatives | Various | <0.25 |

Antimicrobial Activity

The compound exhibits significant antimicrobial effects:

| Microorganism | MIC (µg/mL) |

|---|---|

| MRSA | 0.98 |

| Candida albicans | 7.80 |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various indole derivatives against MRSA and found that 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde exhibited low MIC values compared to other compounds .

- Anticancer Research : Another investigation focused on the anticancer potential of this compound against human glioblastoma and melanoma cell lines, showing promising results in inhibiting cell growth .

Q & A

Q. What are the foundational synthetic routes for 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde?

The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:

- Aldehyde formation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the carbaldehyde group at the 3-position of the indole ring .

- Substituent introduction : Sequential alkylation (e.g., ethyl and methyl groups) via SN2 reactions using NaH/DMF as a base, ensuring regioselectivity at the 1- and 2-positions .

- Methoxy group installation : Electrophilic substitution or nucleophilic aromatic substitution under controlled pH and temperature .

Key Table: Common Reagents in Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aldehyde formation | POCl₃, DMF, 80–110°C | Formylation of indole C3 position |

| Alkylation | NaH, DMF, alkyl halides | N1 and C2 substituent addition |

| Methoxy introduction | CH₃ONa, Cu catalysis, reflux | O-Methylation at C5 position |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., deshielding of C3 aldehyde proton at ~10 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) for refining crystal structures, with validation via R-factor analysis and electron density maps .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective challenges during alkylation be addressed?

Competing alkylation at N1 vs. C2 positions requires:

- Steric control : Bulky bases (e.g., NaH) favor N1 alkylation, while smaller bases may permit C2 substitution .

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions .

- Protecting groups : Temporary protection of the aldehyde group with acetals to prevent unwanted reactivity .

Q. What strategies resolve contradictions in crystallographic data during structure validation?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Solutions include:

- SHELXE pipelines : Robust handling of twinned data via iterative phasing .

- PLATON validation : Checks for missed symmetry, over/underestimation of thermal parameters, and hydrogen bonding networks .

- Multi-dataset cross-validation : Comparing results from independent refinements to confirm structural integrity .

Q. How is biological activity evaluated for indole-carbaldehyde derivatives?

Methodologies include:

- Enzyme inhibition assays : Testing against target enzymes (e.g., kinases) using fluorescence-based or colorimetric readouts .

- Molecular docking : Preliminary screening of aldehyde interactions with active sites via AutoDock or Schrödinger .

- Antimicrobial testing : Agar diffusion or microdilution assays to determine MIC (Minimum Inhibitory Concentration) .

Key Table: Biological Assay Parameters

| Assay Type | Conditions | Metrics |

|---|---|---|

| Enzyme inhibition | pH 7.4, 37°C, 1–100 µM compound | IC₅₀, Ki values |

| Antimicrobial | Mueller-Hinton agar, 24–48h incubation | Zone of inhibition, MIC |

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

- Stepwise monitoring : TLC or HPLC after each reaction to isolate intermediates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .

- Catalyst screening : Transition metals (Cu, Pd) for cross-coupling steps, with optimization via DoE (Design of Experiments) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and crystallographic data?

- Dynamic effects in NMR : Conformational flexibility (e.g., aldehyde rotation) may obscure signals, requiring variable-temperature NMR .

- Crystallographic disorder : Partial occupancy of substituents resolved via SHELXL’s PART instruction .

- Cross-validation : Correlate NMR coupling constants with crystallographic torsion angles for structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.